molecular formula C22H18ClFN2O4 B6546745 ethyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946247-67-2

ethyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B6546745
CAS No.: 946247-67-2
M. Wt: 428.8 g/mol
InChI Key: RISBKIFMMCPSDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. Unfortunately, specific structural data for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. Unfortunately, specific chemical reaction data for this compound is not available in the retrieved data .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property data for this compound is not available in the retrieved data .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug development. Unfortunately, specific mechanism of action data for this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. Unfortunately, specific safety and hazard data for this compound is not available in the retrieved data .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, properties, and safety. Unfortunately, specific future direction data for this compound is not available in the retrieved data .

Properties

IUPAC Name

ethyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O4/c1-2-30-22(29)14-8-10-15(11-9-14)25-20(27)16-5-4-12-26(21(16)28)13-17-18(23)6-3-7-19(17)24/h3-12H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISBKIFMMCPSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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